Sitagliptin

Description

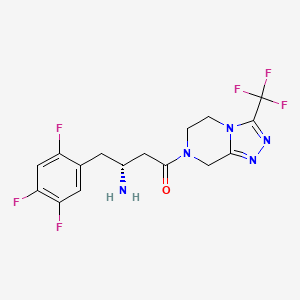

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFMDFFZMYYVKS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197572 | |

| Record name | Sitagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sitagliptin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.40e-02 g/L | |

| Record name | Sitagliptin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Viscous liquid | |

CAS No. |

486460-32-6 | |

| Record name | Sitagliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitagliptin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sitagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP0P1DV7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SITAGLIPTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sitagliptin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Glycemic Game-Changer: An In-depth Technical Guide to the Discovery and Development of Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and development of Sitagliptin, the first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor. From the initial exploration of the incretin system to its approval and widespread clinical use, this document details the scientific journey, key experimental findings, and the innovative chemistry that led to this significant advancement in the treatment of type 2 diabetes mellitus.

Introduction: The Incretin Effect and the Dawn of a New Therapeutic Target

The management of type 2 diabetes has long sought therapies that can provide robust glycemic control with a low risk of hypoglycemia and other adverse effects. A pivotal breakthrough in this pursuit came from the understanding of the "incretin effect," the phenomenon where oral glucose administration elicits a more significant insulin response than intravenous glucose.[1] This effect is primarily mediated by two gut hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These incretins are released from the intestines in response to food intake and act on pancreatic β-cells to enhance glucose-dependent insulin secretion.[4]

However, the therapeutic potential of native incretins is limited by their rapid inactivation, with a half-life of only a few minutes. The enzyme responsible for this rapid degradation is dipeptidyl peptidase-4 (DPP-4).[2][3] This understanding laid the groundwork for a novel therapeutic strategy: inhibiting DPP-4 to prolong the action of endogenous incretins, thereby enhancing the body's natural glucose-lowering mechanisms.[5][6]

The Discovery of this compound: A Journey of Medicinal Chemistry

The quest for a potent and selective DPP-4 inhibitor was a focal point of research at Merck in the late 1990s and early 2000s.[7][8]

Early Leads and the Selectivity Challenge

Initial research into DPP-4 inhibitors began at Merck in 1999, prompted by the validation of GLP-1 as a therapeutic target.[7] Early in-licensed compounds, such as threo- and allo-isoleucyl thiazolidide, showed promise but were ultimately discontinued due to significant toxicity in preclinical studies.[7] Further investigation revealed that these compounds were non-selective and also inhibited the related enzymes DPP8 and DPP9.[7][8] This led to the critical hypothesis that the observed toxicities were a result of inhibiting DPP8 and/or DPP9, and that a highly selective DPP-4 inhibitor would be required for a safe and effective therapeutic agent.[7][8]

From Screening Hits to a Novel β-Amino Acid Scaffold

Medicinal chemistry efforts at Merck shifted towards identifying a highly selective DPP-4 inhibitor.[7] While an initial α-amino acid series proved to lack the desired selectivity, structure-activity relationship (SAR) studies on two screening leads led to the discovery of a promising β-amino acid piperazine series.[7][9]

A significant challenge with this series was the extensive in vivo metabolism of the piperazine moiety.[7] To address this, a series of bicyclic derivatives were synthesized, which led to the identification of a potent and selective triazolopiperazine series.[7][9] These analogs demonstrated excellent pharmacokinetic properties in preclinical species.[7]

Optimization and the Birth of this compound

Through meticulous optimization of the triazolopiperazine series, researchers at Merck ultimately discovered this compound (formerly MK-0431).[7][10] this compound's novel structure, featuring a β-amino acid derivative, provided excellent selectivity and in vivo efficacy.[9] The final compound, with its unique chemical structure, emerged as a highly potent, selective, and orally bioavailable DPP-4 inhibitor.

Mechanism of Action: Enhancing the Incretin Pathway

This compound functions as a competitive inhibitor of the DPP-4 enzyme.[11] By blocking DPP-4, this compound prevents the breakdown of GLP-1 and GIP, leading to increased levels of their active forms.[12][13] This amplification of incretin signaling has several downstream effects that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Elevated active GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to high blood glucose levels.[4][13]

-

Suppression of Glucagon Release: Active GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[4][11][13]

The glucose-dependent nature of these actions is a key advantage of this compound, as it minimizes the risk of hypoglycemia, a common side effect of other antidiabetic agents.[13]

Synthesis of this compound: Innovations in Chemical Manufacturing

The chemical synthesis of this compound has evolved to become more efficient and environmentally friendly.

First-Generation Synthesis

The initial manufacturing process for this compound involved an eight-step synthesis with an overall yield of approximately 52%.[14][15] A key step in this route was the asymmetric reduction of a β-ketoester to establish the desired stereochemistry of the β-amino acid fragment.[15]

Second-Generation "Green" Synthesis

A more recent and "greener" synthesis route has been developed, which significantly reduces waste and improves efficiency.[16] This streamlined process involves a three-step, one-pot synthesis of a key dehydrothis compound intermediate, which is isolated in high yield and purity.[16] A highly enantioselective hydrogenation of this intermediate, using a rhodium catalyst with a chiral ligand (tBu JOSIPHOS), affords this compound with excellent optical purity.[16] This second-generation process has been implemented on a manufacturing scale and results in an overall isolated yield of up to 65%.[16]

Representative Laboratory-Scale Synthesis Protocol

The following is a generalized protocol for the synthesis of this compound, drawing from publicly available methods.[17][18][19]

Step 1: Synthesis of the β-ketoamide intermediate

-

To a solution of 2,4,5-trifluorophenylacetic acid in a suitable solvent, add N,N'-carbonyldiimidazole (CDI).

-

Stir the mixture at room temperature until activation is complete.

-

Add Meldrum's acid to the reaction mixture and heat to approximately 50°C for 5 hours.

-

The resulting Meldrum's adduct is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][9]triazolo[4,3-a]pyrazine hydrochloride using a base such as diisopropylethylamine (i-Pr2NEt).

Step 2: Asymmetric Hydrogenation

-

The β-ketoamide intermediate is subjected to asymmetric hydrogenation using a chiral catalyst, such as a Rhodium-JOSIPHOS complex, under a hydrogen atmosphere. This step is crucial for establishing the (R)-stereochemistry of this compound.

Step 3: Salt Formation

-

The resulting this compound free base is dissolved in a suitable solvent system, such as isopropanol and isopropyl acetate.

-

A solution of phosphoric acid is added to precipitate this compound phosphate.

-

The crystals are isolated by filtration, washed, and dried to yield the final active pharmaceutical ingredient.

Preclinical and Clinical Development: Establishing Efficacy and Safety

The clinical development of this compound followed a standard phased approach, providing robust evidence of its efficacy and safety profile.[20]

Preclinical Studies

Preclinical studies in animal models were instrumental in demonstrating the glucose-lowering effects of this compound.[21] These studies confirmed its mechanism of action by showing dose-dependent inhibition of DPP-4, leading to increased active GLP-1 levels and subsequent improvements in glucose tolerance.[21] Importantly, these studies also helped to establish the selectivity of this compound and its favorable safety profile compared to earlier, non-selective DPP-4 inhibitors.[7]

Clinical Trials

A comprehensive clinical trial program was conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes.

Phase I and II Trials: Early-phase trials in healthy volunteers and patients with type 2 diabetes established the pharmacokinetic and pharmacodynamic profile of this compound, identified the optimal dosing regimen, and provided initial evidence of its glucose-lowering efficacy.[20][22]

Phase III Trials: Large-scale Phase III trials demonstrated the efficacy of this compound as both monotherapy and in combination with other antidiabetic agents, such as metformin and thiazolidinediones.[10][20][23] These studies consistently showed that this compound produced statistically significant reductions in glycated hemoglobin (HbA1c) levels.[20]

Table 1: Summary of Key Phase III Clinical Trial Data for this compound

| Trial/Study | Comparator | Patient Population | Duration | Key Findings |

| Monotherapy Trial | Placebo | Drug-naïve patients with T2DM | 24 weeks | Placebo-adjusted HbA1c reduction of 0.79% with 100 mg this compound.[23] |

| Add-on to Metformin | Placebo | Patients inadequately controlled on metformin | 24 weeks | Placebo-subtracted HbA1c reduction of 0.65% with this compound 100 mg. |

| Add-on to Pioglitazone | Placebo | Patients inadequately controlled on pioglitazone | 24 weeks | Mean HbA1c of 7.2% with this compound vs. 7.8% with placebo.[23] |

| CompoSIT-R | Dapagliflozin | Patients with mild renal impairment on metformin +/- sulfonylurea | 24 weeks | This compound showed superiority in reducing HbA1c compared to dapagliflozin.[24][25] |

| CompoSIT-I | Placebo (discontinuation of this compound) | Patients initiating insulin therapy | 30 weeks | Continuing this compound with insulin resulted in greater HbA1c reductions.[24] |

Post-Marketing Surveillance and Cardiovascular Outcome Trials: Following its approval, extensive post-marketing surveillance and dedicated cardiovascular outcome trials have further established the long-term safety profile of this compound.

Regulatory Approval and Impact on Diabetes Care

This compound, under the brand name Januvia, was first approved by the U.S. Food and Drug Administration (FDA) in October 2006 for the treatment of type 2 diabetes.[9][11][26][27][28] This marked the introduction of the first DPP-4 inhibitor to the market.[8][29] Subsequently, fixed-dose combinations with metformin (Janumet) were also approved.[11]

The approval of this compound provided a new oral treatment option for type 2 diabetes with a favorable efficacy and safety profile, particularly its low risk of hypoglycemia and neutral effect on body weight.[11][13] It has since become a widely prescribed medication, significantly impacting the management of type 2 diabetes worldwide.[11]

Conclusion

The discovery and development of this compound represent a landmark achievement in medicinal chemistry and diabetes research. Through a deep understanding of the incretin system and a commitment to overcoming challenges in drug design, scientists were able to develop a highly selective and effective therapeutic agent. The journey of this compound, from a novel chemical scaffold to a cornerstone of type 2 diabetes therapy, serves as a compelling case study in modern drug discovery and development. Its success has paved the way for a new class of antidiabetic medications that have improved the lives of millions of patients globally.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The physiology of incretin hormones and the basis for DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase IV inhibitors and the incretin system in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of JANUVIA (this compound), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 10. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Synthesis of this compound Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 21. Accelerating Drug Development Using Biomarkers: A Case Study with this compound, A Novel DPP4 Inhibitor for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the approval history and clinical development pathway of Januvia? [synapse.patsnap.com]

- 23. cdn.mdedge.com [cdn.mdedge.com]

- 24. merck.com [merck.com]

- 25. researchgate.net [researchgate.net]

- 26. drugs.com [drugs.com]

- 27. drugs.com [drugs.com]

- 28. Drug Approval Package: Januvia (this compound Phosphate) NDA #021995 [accessdata.fda.gov]

- 29. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Sitagliptin

Introduction

This compound, marketed as Januvia®, is a potent and selective oral inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is a member of the gliptin class of antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.[1] The primary mechanism of this compound involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This inhibition leads to increased plasma concentrations of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[4][5] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound as characterized in various preclinical models, offering valuable insights for researchers, scientists, and drug development professionals.

Preclinical studies in species such as rats and dogs have shown that this compound is rapidly absorbed and exhibits moderate to high clearance with a relatively short plasma half-life.[1] It has excellent oral bioavailability in these models.[1][2] The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical rat and dog models.

Table 1: Single-Dose Oral Pharmacokinetics of this compound in Male and Female Rats [1]

| Dose (mg/kg) | Sex | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Oral Bioavailability (%) |

| 2 | Male | 489 | 0.5 | 1,480 | 1.8 | 59 |

| 2 | Female | 745 | 0.5 | 2,470 | 1.9 | 82 |

| 20 | Male | 4,280 | 1.0 | 21,900 | 2.4 | - |

| 60 | Male | 13,000 | 1.0 | 75,500 | 2.7 | - |

| 180 | Male | 47,800 | 1.0 | 268,000 | 3.1 | - |

| 180 | Female | 68,000 | 2.0 | 392,000 | 3.2 | - |

Table 2: Single-Dose Intravenous and Oral Pharmacokinetics of this compound in Dogs [1]

| Parameter | IV (0.4 mg/kg) | IV (1.5 mg/kg) | Oral (0.4 mg/kg) | Oral (1.6 mg/kg) |

| Cmax (ng/mL) | 104 | 370 | 65 | 263 |

| Tmax (hr) | 0.08 | 0.08 | 0.8 | 1.0 |

| AUC (ng·hr/mL) | 230 | 812 | 204 | 785 |

| t1/2 (hr) | 4.1 | 4.0 | 3.9 | 4.3 |

| Plasma Clearance (CLp, mL/min/kg) | 9.5 | 8.8 | - | - |

| Volume of Distribution (Vdss, L/kg) | 3.2 | 3.0 | - | - |

| Oral Bioavailability (%) | - | - | 89 | 97 |

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[7] Its inhibition of DPP-4 prevents the rapid inactivation of incretin hormones GLP-1 and GIP, which play a crucial role in glucose homeostasis.[3] The resulting potentiation of incretin action leads to improved pancreatic islet function and better glycemic control.[8][9]

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound, from DPP-4 inhibition to the downstream effects on insulin and glucagon secretion.

Caption: Mechanism of action of this compound.

In Vivo DPP-4 Inhibition and Glycemic Control

Studies in diabetic animal models, such as ob/ob mice and high-fat diet/streptozotocin (HFD/STZ)-induced diabetic mice, demonstrate this compound's efficacy in inhibiting plasma DPP-4 activity and improving glucose tolerance.

Table 3: Pharmacodynamic Effects of this compound in Preclinical Models

| Animal Model | Dose (mg/kg, p.o.) | Parameter Measured | Result | Reference |

| ob/ob mice | 10 | Plasma DPP-4 Inhibition | 90% inhibition at 60 min; >70% inhibition at 8 h | [7] |

| ob/ob mice | 10 | Oral Glucose Tolerance Test (OGTT) | ~35% glucose lowering at 8 h; significant reduction in AUCglucose | [7] |

| HFD/STZ mice | High dose | Plasma DPP-4 Inhibition | >95% inhibition at trough drug levels | [9] |

| HFD/STZ mice | Chronic therapy | HbA1c | Significant and dose-dependent reduction | [9] |

| HFD/STZ mice | Chronic therapy | β-cell mass and β-cell-to-α-cell ratio | Dose-dependent increase, leading to normalization | [9] |

| HFD/STZ mice | Chronic therapy | Glucose-Stimulated Insulin Secretion (GSIS) | Significantly improved in isolated islets | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key pharmacokinetic and pharmacodynamic experiments.

Pharmacokinetic Analysis in Rats

-

Animal Model : Male and female Sprague-Dawley rats.[1]

-

Formulation : this compound phosphate salt dissolved in saline for both intravenous (IV) and oral (gavage) administration.[1]

-

Dosing :

-

Sample Collection : Blood samples are collected at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing : Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Analytical Method : Plasma concentrations of this compound are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay.[1] The lower limit of quantification in rat plasma is typically around 1.0 ng/mL.[1]

-

Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) are calculated using non-compartmental analysis of the plasma concentration-time data.[1]

In Vivo DPP-4 Inhibition and OGTT in ob/ob Mice

This workflow outlines a combined pharmacodynamic study to assess both DPP-4 inhibition and its effect on glucose tolerance.

Caption: Experimental workflow for a preclinical PD study.

-

Animal Model : Male ob/ob mice, fasted for 16 hours.[7]

-

Drug Administration : this compound is suspended in 0.25% carboxymethyl cellulose and administered orally at 10 mg/kg. Control animals receive the vehicle only.[7]

-

DPP-4 Inhibition Assessment :

-

Blood samples (30-40 µL) are collected from the retro-orbital plexus at various times (e.g., 60, 120, 240, 480, and 720 minutes) post-dose into EDTA-containing tubes.[7]

-

Samples are centrifuged (e.g., 3000 rpm for 10 min at 4°C) to separate plasma.[7]

-

Plasma DPP-4 activity is measured using a specific enzyme assay, often with a fluorogenic or luminescent substrate like H-Gly-Pro-AMC or Gly-Pro-aminoluciferin.[7][10][11] The activity is compared to that of vehicle-treated controls to determine the percent inhibition.

-

-

Oral Glucose Tolerance Test (OGTT) :

-

At different time points after this compound administration (e.g., 0, 4, 8, and 12 hours), mice are given an oral glucose challenge.[7]

-

Blood samples are collected at intervals (e.g., 0, 15, 30, 60, 120 minutes) after the glucose load to measure blood glucose concentrations.

-

The glucose excursion curve is plotted, and the area under the curve (AUCglucose) is calculated to quantify the improvement in glucose tolerance.[7]

-

Conclusion

The preclinical data for this compound consistently demonstrate favorable pharmacokinetic properties, including good oral bioavailability, and robust pharmacodynamic effects.[1][2] Through competitive and reversible inhibition of DPP-4, this compound effectively increases active incretin levels, leading to enhanced insulin secretion, suppressed glucagon release, and significant improvements in glycemic control in various animal models of type 2 diabetes.[7][9] Furthermore, long-term studies suggest potential disease-modifying effects through the preservation of pancreatic β-cell mass and function.[9] These comprehensive preclinical findings have provided a strong foundation for the successful clinical development and therapeutic use of this compound.

References

- 1. ijrti.org [ijrti.org]

- 2. Ocular and Plasma Pharmacokinetics of this compound Eye Drops: Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Januvia (this compound) - Proteopedia, life in 3D [proteopedia.org]

- 6. Pharmacokinetics and pharmacodynamics of this compound, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nature of action of this compound, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which functions as an oral antihyperglycemic agent for the management of type 2 diabetes mellitus.[1] By preventing the degradation of incretin hormones, this compound enhances the body's natural ability to regulate blood glucose levels. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended to support research and drug development efforts in the field of metabolic diseases.

Molecular Structure

This compound is a complex molecule characterized by a trifluoromethyl-substituted triazolopyrazine ring linked to a β-amino acid derivative containing a 2,4,5-trifluorophenyl moiety. The presence of a chiral center at the β-amino position is crucial for its biological activity.

Table 1: Molecular Identity of this compound

| Identifier | Value |

| IUPAC Name | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |

| Chemical Formula | C₁₆H₁₅F₆N₅O |

| Molecular Weight | 407.31 g/mol [4] |

| CAS Number | 486460-32-6 |

Chemical Properties

This compound is most commonly available as its phosphate monohydrate salt, which exhibits favorable physicochemical properties for pharmaceutical formulation. The properties of the base form and its different salt forms are summarized below.

Table 2: Physicochemical Properties of this compound and its Forms

| Property | This compound Base | This compound Phosphate Monohydrate | This compound Phosphate Anhydrous |

| Melting Point | 120.29 °C | 206.37 °C | 214.92 °C |

| pKa | 7.7 (Predicted) | - | - |

| LogP | 1.8 | - | - |

| Solubility in Water | Low | Soluble | - |

| Solubility in DMSO | >50 mg/mL | >100 mg/mL | - |

| Solubility in Methanol | - | Slightly soluble | - |

| Solubility in Ethanol | - | Very slightly soluble | - |

| Appearance | - | White to off-white, crystalline, non-hygroscopic powder | - |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to:

-

Enhanced glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressed glucagon release from pancreatic α-cells.

These actions collectively result in improved glycemic control. The signaling pathway is initiated by the binding of GLP-1 and GIP to their respective G-protein coupled receptors on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

A standard shake-flask method is employed to determine the aqueous solubility of this compound.

-

Preparation: An excess amount of this compound phosphate monohydrate is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Experimental workflow for solubility determination.

DPP-4 Enzyme Inhibition Assay (Fluorometric Method)

The inhibitory activity of this compound on the DPP-4 enzyme is commonly assessed using a fluorometric assay.

-

Reagent Preparation: Prepare a solution of human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).

-

Assay Setup: In a 96-well microplate, add the DPP-4 enzyme solution to wells containing either buffer (control) or varying concentrations of this compound.

-

Pre-incubation: Incubate the plate at 37 °C for a short period to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the DPP-4 activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Caption: Experimental workflow for DPP-4 inhibition assay.

Conclusion

This compound's unique molecular structure and resulting chemical properties contribute to its efficacy and safety profile as a DPP-4 inhibitor. A thorough understanding of its physicochemical characteristics and mechanism of action is essential for the development of new formulations and for guiding further research into the therapeutic potential of this important class of antidiabetic agents. The experimental protocols provided herein offer a foundation for the consistent and reliable characterization of this compound and other DPP-4 inhibitors.

References

Sitagliptin's Modulation of Incretin Hormones: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of sitagliptin on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying biological pathways and experimental workflows.

Core Mechanism of Action: DPP-4 Inhibition

This compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of the active forms of GLP-1 and GIP, which are crucial for glucose homeostasis. By inhibiting DPP-4, this compound increases the circulating concentrations of active GLP-1 and GIP, thereby enhancing their physiological effects.

dot

Caption: this compound inhibits the DPP-4 enzyme, preventing the degradation of active incretin hormones.

Quantitative Effects on GLP-1 and GIP Levels

Clinical studies have consistently demonstrated that this compound significantly increases the levels of active GLP-1 and GIP. The following tables summarize key quantitative findings from representative studies.

Table 1: Effect of this compound on Incretin Hormone Levels in Healthy Volunteers

| Parameter | Placebo (Mean ± SEM) | This compound 100 mg (Mean ± SEM) | Fold Change | p-value |

| Intact GLP-1 AUC (pmol-h/L) | 7.0 ± 0.7 | 15.8 ± 1.5 | 2.3 | 3 x 10⁻⁸ |

| Total GIP AUC (arbitrary units) | 100% | 76% | -24% | <0.05 |

Data from Rhee et al. (2023) following an oral glucose tolerance test.[1][2]

Table 2: Effect of this compound on GLP-1 and GIP AUC in Patients Post-TPIAT

| Parameter | Placebo (Mean ± SEM) | This compound (Mean ± SEM) | p-value |

| GLP-1 AUC at 1 year | 1,696 ± 426 | 4,358 ± 326 | 0.0002 |

| GIP AUC at 1 year | 17,508 ± 879 | 17,514 ± 1887 | 0.997 |

Data from Smits et al. (2020) following a mixed-meal tolerance test in patients after total pancreatectomy with islet autotransplantation (TPIAT).[3]

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standardized procedure to assess glucose metabolism and incretin response.

-

Patient Preparation: Subjects fast overnight for at least 10 hours.

-

Procedure:

-

A baseline blood sample is collected.

-

The subject consumes a standardized glucose solution (typically 75g) within 5 minutes.

-

Blood samples are collected at specified intervals (e.g., 30, 60, 90, and 120 minutes) post-ingestion.

-

-

Analytes Measured: Plasma glucose, insulin, C-peptide, active and total GLP-1, and GIP.

dot

References

- 1. Acute pharmacodynamic responses to this compound: Drug‐induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute pharmacodynamic responses to this compound: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound treatment increases GLP-1 without improving diabetes outcomes after total pancreatectomy with islet autotransplantation - PMC [pmc.ncbi.nlm.nih.gov]

Novel Research Applications for Sitagliptin Beyond Diabetes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a well-established therapeutic agent for type 2 diabetes mellitus. Its mechanism of action, which involves the potentiation of incretin hormones like glucagon-like peptide-1 (GLP-1), has effects that extend beyond glycemic control. A growing body of preclinical and clinical research has illuminated the potential of this compound in a variety of non-diabetic applications. This technical guide provides a comprehensive overview of these emerging therapeutic areas, with a focus on the underlying molecular mechanisms, experimental evidence, and future research directions. We delve into the promising roles of this compound in oncology, neurodegenerative disorders, non-alcoholic fatty liver disease (NAFLD), and conditions with an inflammatory etiology. This document is intended to be a resource for researchers and professionals in drug development, providing detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation into the expanding therapeutic profile of this compound.

Introduction: The Pleiotropic Effects of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein with ubiquitous expression and diverse biological functions. Beyond its role in inactivating incretin hormones, DPP-4 is involved in immune regulation, inflammation, and cell adhesion. By inhibiting DPP-4, this compound not only enhances GLP-1 signaling but also modulates the activity of other substrates, leading to a cascade of downstream effects. These pleiotropic actions form the basis for its therapeutic potential in a range of pathologies independent of diabetes.

Oncology: A Novel Ally in Cancer Immunotherapy

Recent preclinical studies have highlighted the potential of this compound as an adjunct in cancer therapy, particularly in the realm of immunotherapy. The proposed mechanisms center on the modulation of the tumor microenvironment and enhancement of anti-tumor immune responses.

Mechanism of Action in Oncology

This compound's anti-cancer effects are thought to be mediated through several pathways. By inhibiting DPP-4, this compound prevents the degradation of chemokines, such as CXCL10, which are crucial for the recruitment of effector T cells into the tumor.[1] Furthermore, this compound may enhance the efficacy of immune checkpoint inhibitors, like anti-PD-1 therapy, by increasing the infiltration of cytotoxic T lymphocytes into the tumor microenvironment.[2] There is also evidence to suggest that this compound can directly impact cancer cell proliferation and apoptosis.

Quantitative Data from Preclinical Oncology Studies

| Study Focus | Animal Model | This compound Dosage | Key Findings | Reference |

| Colorectal Cancer | 1,2-dimethylhydrazine (DMH)-induced F344 rats | 260 ppm in diet | Reduction in precancerous colon lesions and blood reactive oxygen species. | [3] |

| Colorectal Cancer | Xenograft model | Not specified | Sensitizes colorectal cancer to radiotherapy. | [4] |

| Colorectal Cancer | In vitro (CRC cell lines) | Not specified | Inhibits metastatic functionalities of colorectal cancer cells. | [5] |

Experimental Protocols in Oncology Research

2.3.1. In Vivo Xenograft Model for Colorectal Cancer

-

Cell Line: Human colorectal cancer cell lines (e.g., HCT116).

-

Animals: Athymic nude mice (4-6 weeks old).

-

Tumor Induction: Subcutaneous injection of 1x10^6 HCT116 cells into the flank of each mouse.

-

Treatment Groups:

-

Vehicle control (e.g., saline).

-

This compound (dose and route to be determined based on preliminary studies, e.g., 10 mg/kg/day via oral gavage).

-

Radiotherapy alone.

-

This compound in combination with radiotherapy.

-

-

Monitoring: Tumor volume measured with calipers every 2-3 days.

-

Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are then excised for histological and molecular analysis (e.g., Ki-67 staining for proliferation).

Signaling Pathway in Cancer Immunotherapy

Neurodegenerative Diseases: A Neuroprotective Avenue

The neuroprotective potential of this compound is an area of intense research, with promising findings in models of Alzheimer's and Parkinson's diseases. The proposed mechanisms involve anti-inflammatory, anti-apoptotic, and neurotrophic effects.

Mechanism of Action in Neurodegeneration

In the context of Alzheimer's disease, this compound has been shown to reduce the accumulation of β-amyloid plaques and improve cognitive function in animal models.[6][7] This is thought to be mediated through the enhancement of GLP-1 signaling, which has known neuroprotective properties, and the activation of the BDNF-TrkB signaling pathway.[7][8] In Parkinson's disease models, this compound has demonstrated the ability to protect dopaminergic neurons from degeneration and reduce neuroinflammation.[9][10]

Quantitative Data from Neurodegenerative Disease Studies

| Study Focus | Animal Model | This compound Dosage | Key Findings | Reference |

| Alzheimer's Disease | APP/PS1 mice | 20 mg/kg/day for 8 weeks | Significant reduction in escape latency in Morris Water Maze; reduced amyloid plaque deposition. | [7] |

| Alzheimer's Disease | Aluminum-induced rat model | 10 mg/kg/day for 4 weeks | Significant decrease in latency period in Morris Water Maze and brain Aβ1–42 levels. | [11] |

| Parkinson's Disease | 6-OHDA rat model | 10 mg/kg/day (pre-treatment) | Reduced methamphetamine-induced rotational behavior and protected against dopaminergic degeneration. | [9] |

| Parkinson's Disease | 6-OHDA mouse model | Not specified | Attenuated L-dopa-induced dyskinesia. | [12] |

Experimental Protocols in Neurodegeneration Research

3.3.1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

-

Animals: Male Sprague-Dawley rats (200-250g).

-

Lesioning: Unilateral injection of 6-OHDA into the medial forebrain bundle. Stereotaxic surgery is performed under anesthesia.

-

Treatment Groups:

-

Sham-operated control.

-

6-OHDA lesion + vehicle.

-

6-OHDA lesion + this compound (e.g., 10 mg/kg/day, oral gavage), with pre-treatment or post-treatment paradigms.

-

-

Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is quantified at various time points post-lesion.

-

Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess the extent of dopaminergic neuron loss.

Signaling Pathway in Alzheimer's Disease

Non-Alcoholic Fatty Liver Disease (NAFLD)

The role of this compound in the management of NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH), has been investigated in several clinical trials, with mixed but often promising results.

Mechanism of Action in NAFLD

This compound is thought to improve NAFLD by enhancing GLP-1 signaling, which can lead to reduced hepatic steatosis and inflammation.[13] The downregulation of sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis, is a proposed mechanism.[13]

Quantitative Data from NAFLD Clinical Trials

| Study Population | This compound Dosage | Duration | Key Findings | Reference |

| 40 NASH patients | 100 mg/day | 1 year | Significant improvement in steatosis and ballooning; reduction in NAS score. | [13] |

| 120 NAFLD patients (without diabetes) | 50 mg/day | 56 weeks | Reduction in fibrosis scores and liver enzymes. | [14][15] |

| 50 NAFLD patients (with pre-diabetes or early diabetes) | 100 mg/day | 24 weeks | No significant reduction in liver fat compared to placebo. | [16] |

| 15 NASH patients with T2D | 100 mg/day | 1 year | Significant reduction in NASH scores and hepatic steatosis. | [17] |

Experimental Protocols in NAFLD Clinical Trials

4.3.1. Randomized Controlled Trial for NASH

-

Patient Population: Adults with biopsy-proven NASH.

-

Inclusion Criteria: Evidence of steatosis, inflammation, and ballooning on liver biopsy.

-

Exclusion Criteria: Other causes of chronic liver disease, excessive alcohol consumption.

-

Intervention:

-

This compound (e.g., 100 mg daily).

-

Placebo.

-

Both groups receive counseling on lifestyle modifications (diet and exercise).

-

-

Primary Outcome: Improvement in the NAFLD Activity Score (NAS) by at least 2 points without worsening of fibrosis.

-

Secondary Outcomes: Changes in individual histological features (steatosis, inflammation, ballooning, fibrosis), liver enzymes (ALT, AST), and metabolic parameters.

-

Assessment: Liver biopsies at baseline and end of treatment (e.g., 52 weeks).

Signaling Pathway in NAFLD

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated anti-inflammatory properties in various contexts, suggesting its potential in treating inflammatory and autoimmune conditions.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are multifaceted. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[18][19] The modulation of signaling pathways like NF-κB, JAK/STAT, and SIRT6 has been implicated.[18][19][20] Furthermore, this compound can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[21]

Quantitative Data from Anti-inflammatory Studies

| Study Context | Model/Population | This compound Dosage | Key Findings | Reference |

| Vascular Inflammation | TNF-α-stimulated endothelial cells and hypercholesterolemic mice | Not specified | Decreased expression of MCP-1, IL-6, and IL-1β; up-regulated SIRT6 expression. | [18] |

| Cardiomyocyte Inflammation | Lipopolysaccharide-stimulated cardiomyocytes | Not specified | Reduced protein expression of TNF-α, IL-6, and IL-1β; inhibited NF-κB pathway. | [19] |

| Diabetic Cardiomyopathy | Streptozotocin-induced diabetic rats | Not specified | Decreased cardiac levels of pJAK2 and pSTAT3. | [20] |

| Macrophage Polarization | High glucose-stimulated Raw264.7 macrophages | Not specified | Decreased secretion of IL-6 and TNF-α; increased secretion of IL-10. | [21] |

Experimental Protocols in Inflammation Research

5.3.1. In Vitro Macrophage Polarization Assay

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages.

-

Stimulation:

-

M1 Polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).

-

M2 Polarization: Interleukin-4 (IL-4).

-

-

Treatment: Pre-treatment with this compound at various concentrations for a specified duration (e.g., 1 hour) before stimulation.

-

Analysis:

-

Gene Expression: Quantitative PCR for M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, CD206).

-

Protein Expression: ELISA or Western blot for secreted cytokines (e.g., TNF-α, IL-6, IL-10).

-

Flow Cytometry: Surface marker expression (e.g., CD86 for M1, CD206 for M2).

-

Anti-inflammatory Signaling Pathways

References

- 1. Dipeptidylpeptidase 4 inhibition enhances lymphocyte trafficking, improving both naturally occurring tumor immunity and immunotherapy - Research - Institut Pasteur [research.pasteur.fr]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. flore.unifi.it [flore.unifi.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Activity of this compound via Reduction of Neuroinflammation beyond the Incretin Effect: Focus on Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound protects the cognition function of the Alzheimer's disease mice through activating glucagon-like peptide-1 and BDNF-TrkB signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects the cognition function of the Alzheimer’s disease mice through activating glucagon-like peptide-1 and BDNF-TrkB signaling | AlzPED [alzped.nia.nih.gov]

- 9. DPP-4 inhibitors this compound and PF-00734,200 mitigate dopaminergic neurodegeneration, neuroinflammation and behavioral impairment in the rat 6-OHDA model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DPP-4 inhibitors this compound and PF-00734,200 mitigate dopaminergic neurodegeneration, neuroinflammation and behavioral impairment in the rat 6-OHDA model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japer.in [japer.in]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound on hepatic histological activity and fibrosis of nonalcoholic steatohepatitis patients: a 1-year randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A randomized triple-blind controlled clinical trial evaluation of this compound in the treatment of patients with non-alcoholic fatty liver diseases without diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A randomized triple-blind controlled clinical trial evaluation of this compound in the treatment of patients with non-alcoholic fatty liver diseases without diabetes [frontiersin.org]

- 16. This compound versus placebo in the treatment of nonalcoholic fatty liver disease: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound inhibits vascular inflammation via the SIRT6-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. This compound attenuates cardiomyopathy by modulating the JAK/STAT signaling pathway in experimental diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound phosphate ameliorates chronic inflammation in diabetes mellitus via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

Sitagliptin's Role in Pancreatic Beta-Cell Function and Preservation: A Technical Whitepaper

Executive Summary: The progressive decline of pancreatic beta-cell function and mass is a core pathophysiological feature of type 2 diabetes (T2DM). Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a therapeutic class that addresses this issue by enhancing the endogenous incretin system. By preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound improves glycemic control and exerts protective effects on beta-cells. Preclinical studies have robustly demonstrated that this compound and its analogs can preserve and increase beta-cell mass by stimulating proliferation and inhibiting apoptosis. In clinical settings, this compound consistently improves markers of beta-cell function, including HOMA-B and the proinsulin-to-insulin ratio. This document provides an in-depth technical overview of the mechanisms, preclinical evidence, clinical data, and key experimental methodologies related to this compound's role in beta-cell health.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP by approximately two- to three-fold. This enhancement of incretin hormone activity leads to several beneficial downstream effects on pancreatic islets in a glucose-dependent manner:

-

Stimulation of Insulin Secretion: Increased GLP-1 and GIP levels potentiate glucose-dependent insulin secretion from pancreatic beta-cells.

-

Suppression of Glucagon Secretion: Elevated GLP-1 levels suppress the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.

This dual action on both beta- and alpha-cells contributes to improved glycemic control with a low risk of hypoglycemia, as the effects are primarily observed under hyperglycemic conditions.

Impact on Beta-Cell Preservation: Preclinical Evidence

Animal models of type 2 diabetes have been instrumental in elucidating the effects of this compound on the underlying pathology of beta-cell loss. Studies consistently show that chronic DPP-4 inhibition can preserve or even expand beta-cell mass.

Effects on Beta-Cell Mass and Proliferation

Treatment with this compound or its analogs in rodent models of diabetes leads to a significant increase in the number of insulin-positive beta-cells and a normalization of the beta-cell to alpha-cell ratio. This is achieved, in part, by stimulating beta-cell proliferation. For example, in human islet amyloid polypeptide (HIP) transgenic rats, this compound treatment increased the frequency of beta-cell replication as measured by Ki-67 staining. Similarly, combination therapy of this compound and GABA in high-fat diet-fed mice was superior at increasing beta-cell mass and the number of Ki67+ and PDX-1+ beta-cells.

Effects on Beta-Cell Apoptosis

In addition to promoting proliferation, this compound exerts a protective effect by inhibiting beta-cell apoptosis. In HIP rats, this compound treatment alone decreased the frequency of beta-cell apoptosis by approximately 55%. The anti-apoptotic function of the enhanced GLP-1 signaling is a critical component of beta-cell preservation. Studies in prediabetic human subjects also suggest that this compound can reduce inflammation-induced beta-cell apoptosis by lowering plasma levels of pro-apoptotic cytokines like Fas, Fas-L, and IL-1β.

Table 1: Preclinical Effects of this compound on Beta-Cell Mass, Proliferation, and Apoptosis

| Animal Model | Treatment | Duration | Key Outcomes & Quantitative Results | Citation |

| High-Fat Diet/STZ Mice | des-fluoro-sitagliptin | 11 weeks | β-cell mass: Dose-dependently increased, leading to normalization. β-cell/total islet area ratio: Increased from 0.44 (vehicle) to ~0.62 (normalized) in higher-dose groups. | |

| HIP Transgenic Rats | This compound | 12 weeks | β-cell mass: Preserved vs. untreated (16.6 ± 2.5 mg vs. 8.4 ± 1.3 mg). β-cell replication (Ki-67+): Increased vs. untreated (0.6 ± 0.1% vs. 0.2 ± 0.1%). β-cell apoptosis: Decreased by ~55% vs. untreated. | |

| HIP Transgenic Rats | This compound + Metformin | 12 weeks | β-cell mass: Synergistic preservation, greater than this compound alone (19.7 ± 2.4 mg). | |

| High-Fat Diet Mice | This compound + GABA | 2 weeks | β-cell mass: Superior increase compared to monotherapy. Proliferation: Superior increase in Ki67+ and PDX-1+ beta-cells. | |

| Human Islet Xenograft (NOD-scid-gamma mice) | This compound + GABA | N/A | Proliferation: Increased Ki67+, PDX-1+, and Nkx6.1+ beta-cell numbers. Apoptosis: Significantly reduced vs. monotherapy. |

Key Signaling Pathways in Beta-Cell Preservation

The beneficial effects of this compound on beta-cells are mediated through the enhancement of GLP-1 receptor (GLP-1R) signaling. Activation of GLP-1R, a G-protein coupled receptor, triggers multiple intracellular pathways that collectively promote insulin secretion, gene expression, proliferation, and survival.

-

cAMP/PKA Pathway: The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which are crucial for potentiating glucose-stimulated insulin exocytosis.

-

PI3K/Akt Pathway: GLP-1R activation also engages the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway. This pathway is critical for the anti-apoptotic effects of GLP-1, protecting beta-cells from damage induced by cytokines and glucolipotoxicity.

-

CREB and Gene Transcription: Downstream signaling, including through PKA, leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of key genes involved in insulin synthesis and beta-cell survival.

Enhancement of Beta-Cell Function: Clinical Evidence

In patients with T2DM, this compound has been shown to significantly improve beta-cell function as assessed by various surrogate markers. These improvements are observed both when this compound is used as monotherapy and as an add-on to other antidiabetic agents like metformin.

-

Homeostatic Model Assessment of Beta-cell function (HOMA-B): Meta-analyses of randomized controlled trials consistently show that DPP-4 inhibitors, including this compound, significantly improve HOMA-B compared to placebo. One analysis found a weighted mean difference of 12.03% in favor of this compound.

-

Proinsulin/Insulin (PI/IR) Ratio: An elevated PI/IR ratio is indicative of beta-cell dysfunction and stress. This compound treatment has been shown to significantly reduce this ratio, suggesting an improvement in the efficiency of insulin processing and secretion.

-

Insulinogenic Index (IGI): In studies involving meal tolerance tests, this compound improves the early-phase insulin response to a glucose challenge, as measured by the IGI.

-

Model-Based Analysis: Exploratory analyses using the C-peptide minimal model have confirmed that this compound improves both the static and dynamic components of insulin secretion in fasting and postprandial states.

Table 2: Clinical Effects of this compound on Beta-Cell Function

| Study Type | Patient Population | Treatment | Duration | Outcome Measure & Result | Citation |

| Meta-analysis (vs. Placebo) | T2DM | This compound | 12-52 weeks | HOMA-B: Significantly improved (WMD 12.03%). PI/IR Ratio: Significantly reduced (WMD -0.06). | |

| Meta-analysis (vs. Placebo) | T2DM | DPP-4 Inhibitors (monotherapy) | N/A | HOMA-B: Significantly improved (WMD 9.15). | |

| Prospective Study | Newly diagnosed T2DM (Vietnamese) | This compound 100 mg/day | 3 months | HOMA2-B: Significantly increased by 36.28. HOMA2-IR: Significantly decreased by 0.55. | |

| BEGAMI Study | Acute Coronary Syndrome with new IGT/T2DM | This compound 100 mg | 12 weeks | Insulinogenic Index (IGI): Significantly increased vs. placebo (85.0 vs. 58.1 pmol/mmol). Acute Insulin Response (AIRg): Significantly increased vs. placebo (1909 vs. 1043 pmol L⁻¹ min⁻¹). | |

| Model-Based Analysis | T2DM (monotherapy or add-on to metformin) | This compound 100 mg | 18-24 weeks | Φs (static responsivity): Significantly improved vs. placebo. Φtotal (total responsivity): Significantly improved vs. placebo. |

Key Experimental Protocols

Animal Models of Type 2 Diabetes

-

High-Fat Diet/Streptozotocin (HFD/STZ) Mouse Model: This model mimics key aspects of T2DM. Mice are first fed a high-fat diet to induce insulin resistance. Subsequently, a low dose of streptozotocin (STZ), a beta-cell toxin, is administered to induce partial beta-cell loss, resulting in hyperglycemia. This model is useful for studying agents that protect against beta-cell damage and improve function in the context of insulin resistance.

-

Human Islet Amyloid Polypeptide (HIP) Transgenic Rat Model: This model overexpresses human IAPP, which forms amyloid deposits in the islets, leading to increased beta-cell apoptosis and a progressive decline in beta-cell mass and function, closely mirroring the islet pathology in human T2DM.

Measurement of Beta-Cell Mass and Turnover

-

Protocol: Pancreata are harvested, weighed, and processed for histology. Multiple non-overlapping sections from different regions of the pancreas are analyzed.

-

Immunohistochemistry (IHC): Sections are stained with specific antibodies.

-

Beta-Cell Mass: Staining for insulin allows for the identification of beta-cells. The total insulin-positive area is measured relative to the total pancreatic tissue area using morphometric analysis software. Beta-cell mass is calculated by multiplying this relative area by the total pancreatic weight.

-

Proliferation: Double-staining for insulin and a proliferation marker like Ki-67 is performed. The proliferation rate is determined by counting the number of Ki-67-positive beta-cell nuclei as a percentage of the total number of beta-cells counted.

-

Apoptosis: Apoptosis is typically measured using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, often in combination with insulin staining. The apoptotic rate is calculated as the percentage of TUNEL-positive beta-cells.

-

Assessment of Beta-Cell Function in Clinical Trials

-

Meal Tolerance Test (MTT): This test is used to assess postprandial glucose and insulin/C-peptide dynamics. After an overnight fast, patients consume a standardized meal. Blood samples are collected at multiple time points (e.g., -10, 0, 10, 30, 60, 120, 180 minutes) relative to the meal for the measurement of plasma glucose and serum C-peptide or insulin.

-

Calculation of Indices:

-

HOMA-B: Calculated from fasting glucose and fasting insulin (or C-peptide) concentrations to estimate basal beta-cell function.

-

Insulinogenic Index (IGI): Assesses early-phase insulin secretion and is calculated as the change in insulin from baseline to 30 minutes divided by the change in glucose over the same period (ΔI30/ΔG30).

-

C-peptide Minimal Model: A mathematical modeling technique applied to C-peptide and glucose data from an MTT or IVGTT to derive detailed parameters of insulin secretion, including basal, static (proportional to glucose concentration), and dynamic (proportional to the rate of glucose change) components.

-

Conclusion

This compound, through its mechanism of DPP-4 inhibition, robustly enhances the action of endogenous incretin hormones. This leads to a dual benefit for patients with type 2 diabetes: improved glycemic control and significant protective effects on pancreatic beta-cells. Preclinical data provides strong evidence that this compound preserves beta-cell mass by concurrently stimulating proliferation and inhibiting apoptosis via GLP-1 receptor signaling pathways. This foundational research is supported by clinical trials demonstrating that this compound therapy consistently improves validated surrogate markers of beta-cell function. The potential for DPP-4 inhibitors to modify the natural history of T2DM by preserving the function and mass of beta-cells warrants their continued investigation and strategic use in clinical practice.

Preclinical Toxicity of Sitagliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is indicated for the treatment of type 2 diabetes mellitus. This compound enhances the levels of active incretin hormones, which increases insulin release and decreases glucagon levels in a glucose-dependent manner. This document provides a comprehensive overview of the core preclinical toxicity studies conducted to establish the safety profile of this compound prior to its clinical use. The data herein is compiled from regulatory submission documents and published literature, offering a technical guide for professionals in drug development and research.

Mechanism of Action: DPP-4 Inhibition

This compound competitively and selectively inhibits the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this breakdown, this compound increases the circulating concentrations of active GLP-1 and GIP.[1][2] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately improving glycemic control.[1][2]

Core Preclinical Toxicity Studies

An extensive non-clinical toxicology program was conducted for this compound, consistent with international guidelines (ICH) and in compliance with Good Laboratory Practice (GLP). These studies assessed the safety profile of the drug across a range of species and durations.

General Toxicity

General toxicity studies were performed to characterize the toxicological profile of this compound following single and repeated oral administrations in various animal species.

Data Summary: Repeat-Dose Oral Toxicity Studies

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings & No-Observed-Adverse-Effect Level (NOAEL) |

| CD-1 Mouse | 3 Months | 50, 125, 250, 500 | At 500 mg/kg, kidney toxicity was observed.[3] |

| Sprague-Dawley Rat | 6 Months | 50, 150, 500 | No significant toxicity was elicited at doses up to 20x the Maximum Recommended Human Dose (MRHD).[3] At very high doses (1500-2000 mg/kg) in a 3-month study, kidney and liver necrosis and myocardial degeneration were noted.[3] |

| Beagle Dog | 1 Year | 2, 10, 50 | At 50 mg/kg (~20x MRHD), clinical signs included reduced activity, hunched posture, ataxia, tremor, sporadic emesis, and respiratory distress. No consistent target organs were identified. NOAEL: 10 mg/kg/day.[3] |

| Rhesus & Cynomolgus Monkey | 3 Months | Up to 100 | No vascular/skin lesions, which have been observed with some other DPP-4 inhibitors, were produced.[1] |

Experimental Protocol: 1-Year Repeat-Dose Oral Toxicity Study in Dogs

-

Test System: Beagle dogs (male and female).

-

Administration: Oral gavage, once daily.

-

Dose Groups: Control (vehicle), low dose (2 mg/kg), mid dose (10 mg/kg), and high dose (50 mg/kg).

-

Duration: 365 days.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity (e.g., changes in posture, activity, respiration).

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations conducted prior to the study and at termination.

-

Electrocardiography (ECG): Performed at baseline and at specified intervals throughout the study.

-

Clinical Pathology: Hematology, coagulation, and serum chemistry parameters evaluated at multiple time points.

-

Urinalysis: Conducted at similar intervals to clinical pathology.

-

Toxicokinetics: Blood samples collected to determine plasma concentrations of this compound and establish exposure multiples relative to the human clinical dose.

-

-

Terminal Procedures: At the end of the study, animals underwent a complete necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

Genotoxicity

A comprehensive battery of in vitro and in vivo studies was conducted to assess the genotoxic potential of this compound. The results from pivotal regulatory studies indicated that this compound is not mutagenic or clastogenic.[1][3]

Data Summary: Genotoxicity Assays

| Assay Type | Test System | Concentration/Dose | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and without metabolic activation | Negative[3] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without metabolic activation | Negative[3] |

| In Vitro Cytogenetics | Chinese Hamster Ovary (CHO) cells | - | Negative[3] |

| DNA Alkaline Elution | Primary rat hepatocytes | - | Negative[3] |

| In Vivo Micronucleus | Mouse bone marrow | Single oral dose | Negative[3] |

Note: One independent in vitro study using human lymphocytes reported genotoxic effects at high concentrations after 48 hours of treatment, including increased chromosomal aberrations and sister chromatid exchanges.[1][3][4] However, the comprehensive battery of GLP-compliant studies submitted for regulatory approval did not indicate genotoxic potential.

Experimental Protocol: In Vitro Chromosomal Aberration Assay in CHO Cells

-

Test System: Chinese Hamster Ovary (CHO) cell line.

-

Metabolic Activation: The assay was conducted in parallel with and without an exogenous metabolic activation system (S9 mix derived from Aroclor-1254 induced rat liver).

-

Exposure:

-

Without S9: Cells were exposed to this compound at various concentrations for a short period (e.g., 4 hours) followed by a recovery period, and for a continuous period (e.g., 24 hours).

-

With S9: Cells were exposed for a short period (e.g., 4 hours).

-

-

Procedure:

-

CHO cells were cultured and treated with at least three analyzable concentrations of this compound, along with vehicle (negative) and positive controls.

-

Following the exposure period, a mitotic inhibitor (e.g., colcemid) was added to arrest cells in metaphase.

-

Cells were harvested, treated with a hypotonic solution, and fixed.

-

Slides were prepared, stained (e.g., with Giemsa), and coded for blind analysis.

-

-

Analysis: At least 200 metaphase spreads per concentration group were scored for chromosomal aberrations (both structural and numerical). The mitotic index was also calculated to assess cytotoxicity.

-

Evaluation Criteria: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control was considered a positive result.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Revisiting the Cardiorenal Safety of this compound in Type 2 Diabetes Mellitus: A Literature Review [japi.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Cardiovascular safety of this compound in patients with type 2 diabetes mellitus: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

Sitagliptin: A Comprehensive Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a well-established therapeutic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their inactivation, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1]

Beyond this canonical pathway, a growing body of evidence suggests that this compound exerts a range of pleiotropic effects through interactions with non-canonical targets and modulation of various signaling pathways. These off-target effects contribute to its cardiovascular benefits, anti-inflammatory properties, and anti-fibrotic actions. This in-depth technical guide provides a comprehensive overview of the known and potential molecular targets of this compound, the signaling cascades it influences, detailed experimental protocols for their investigation, and quantitative data on its binding affinities.

Molecular Targets of this compound

This compound's therapeutic effects are primarily attributed to its high-affinity binding to DPP-4. However, its interaction with other members of the DPP family and unrelated proteins is an area of active investigation.

Canonical Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. This compound is a competitive, reversible, and tight-binding inhibitor of DPP-4.

Potential Non-Canonical Targets